Gallium citrate

Vue d'ensemble

Description

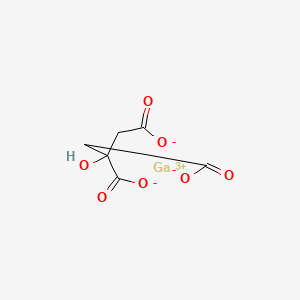

Le citrate de gallium est un composé formé par la combinaison du gallium et de l'acide citrique. Le gallium est un élément semi-métallique de numéro atomique 31, appartenant au groupe 13 du tableau périodique. Il se caractérise par sa couleur argentée et ses propriétés uniques, telles qu'un point de fusion bas de 29,7646 °C et un point d'ébullition élevé de 2229 °C . Le citrate de gallium est couramment utilisé dans les applications radiopharmaceutiques, en particulier dans l'imagerie en médecine nucléaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le citrate de gallium peut être synthétisé en faisant réagir du chlorure de gallium avec de l'acide citrique dans une solution aqueuse. La réaction implique généralement la dissolution de chlorure de gallium dans l'eau, suivie de l'ajout d'acide citrique à la solution. Le mélange est agité et chauffé pour faciliter la réaction, ce qui entraîne la formation de citrate de gallium .

Méthodes de production industrielle : La production industrielle de citrate de gallium suit un processus similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté élevée. La solution de citrate de gallium est ensuite purifiée par des procédés de filtration et de cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de gallium subit diverses réactions chimiques, notamment :

Oxydation : Le citrate de gallium peut être oxydé pour former de l'oxyde de gallium.

Réduction : Il peut être réduit en gallium élémentaire dans des conditions spécifiques.

Substitution : Le citrate de gallium peut participer à des réactions de substitution où le ligand citrate est remplacé par d'autres ligands.

Réactifs et conditions courants :

Oxydation : Oxygène ou autres agents oxydants à des températures élevées.

Réduction : Agents réducteurs tels que l'hydrogène gazeux ou le borohydrure de sodium.

Substitution : Ligands tels que les phosphates ou les nitrates en solutions aqueuses.

Principaux produits :

Oxydation : Oxyde de gallium.

Réduction : Gallium élémentaire.

Substitution : Divers complexes de gallium selon le ligand substituant.

4. Applications de la recherche scientifique

Le citrate de gallium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés du gallium.

Biologie : Employé dans des études impliquant l'absorption cellulaire et le métabolisme du gallium.

Médecine : Utilisé dans l'imagerie en médecine nucléaire pour détecter les tumeurs et les inflammations.

Industrie : Appliqué dans la production de semi-conducteurs et de diodes électroluminescentes.

5. Mécanisme d'action

Le citrate de gallium exerce ses effets en mimant le fer, qui est essentiel à divers processus biologiques. Il entre en compétition avec le fer pour les sites de liaison sur les protéines et les enzymes, perturbant leur fonction normale. Ce mécanisme est particulièrement efficace pour inhiber la croissance bactérienne, car les bactéries dépendent du fer pour leur métabolisme . En médecine nucléaire, le citrate de gallium se concentre dans les lysosomes et se lie aux protéines intracellulaires dans les tumeurs et les sites d'inflammation, permettant une localisation scintigraphique .

Composés similaires :

Nitrate de gallium : Utilisé dans le traitement de l'hypercalcémie et a des applications radiopharmaceutiques similaires.

Arséniure de gallium : Largement utilisé dans l'industrie des semi-conducteurs.

Oxyde de gallium : Employé dans les dispositifs optoélectroniques.

Unicité du citrate de gallium : Le citrate de gallium est unique en raison de son application spécifique dans l'imagerie en médecine nucléaire. Contrairement aux autres composés du gallium, il est particulièrement efficace pour détecter les tumeurs et les inflammations en raison de sa capacité à se concentrer dans les lysosomes et à se lier aux protéines intracellulaires . De plus, ses propriétés antimicrobiennes en font un candidat prometteur pour le développement de nouveaux traitements antibactériens .

Applications De Recherche Scientifique

Gallium citrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Biology: Employed in studies involving cellular uptake and metabolism of gallium.

Medicine: Utilized in nuclear medicine imaging to detect tumors and inflammation.

Industry: Applied in the production of semiconductors and light-emitting diodes.

Mécanisme D'action

Gallium citrate exerts its effects by mimicking iron, which is essential for various biological processes. It competes with iron for binding sites on proteins and enzymes, disrupting their normal function. This mechanism is particularly effective in inhibiting bacterial growth, as bacteria rely on iron for their metabolism . In nuclear medicine, this compound concentrates in lysosomes and binds to intracellular proteins in tumors and sites of inflammation, allowing for scintigraphic localization .

Comparaison Avec Des Composés Similaires

Gallium nitrate: Used in the treatment of hypercalcemia and has similar radiopharmaceutical applications.

Gallium arsenide: Widely used in the semiconductor industry.

Gallium oxide: Employed in optoelectronic devices.

Uniqueness of Gallium Citrate: this compound is unique due to its specific application in nuclear medicine imaging. Unlike other gallium compounds, it is particularly effective in detecting tumors and inflammation due to its ability to concentrate in lysosomes and bind to intracellular proteins . Additionally, its antimicrobial properties make it a promising candidate for the development of new antibacterial treatments .

Propriétés

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)